molecular formula C24H31N3O3 B13736878 butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate CAS No. 20954-13-6

butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate

Cat. No.: B13736878
CAS No.: 20954-13-6
M. Wt: 409.5 g/mol
InChI Key: GEGOSYSUUBBOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate is a synthetic organic compound with the molecular formula C24H31N3O3 and a molecular weight of 409.52 g/mol . This compound is characterized by its complex structure, which includes an indazole ring, a benzoate ester, and a diethylaminoethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted analogs .

Scientific Research Applications

Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group may facilitate binding to these targets, while the indazole ring and benzoate ester contribute to the overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate can be compared with other similar compounds, such as:

    Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    2-Butyl-3-benzofuranyl 4-[(2-diethylamino)ethoxy] 3,5-diiodophenyl ketone: Contains a benzofuran ring and diiodophenyl group.

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and applications .

Properties

CAS No.

20954-13-6

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate

InChI

InChI=1S/C24H31N3O3/c1-4-7-17-30-24(28)19-12-14-20(15-13-19)27-22-11-9-8-10-21(22)23(25-27)29-18-16-26(5-2)6-3/h8-15H,4-7,16-18H2,1-3H3

InChI Key

GEGOSYSUUBBOQB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.